molecular formula C15H13IN2O3 B4933839 N-(4-iodo-2-methylphenyl)-3-methyl-4-nitrobenzamide

N-(4-iodo-2-methylphenyl)-3-methyl-4-nitrobenzamide

Cat. No.: B4933839
M. Wt: 396.18 g/mol
InChI Key: YTQUQQQFJIWNJW-UHFFFAOYSA-N
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Description

N-(4-iodo-2-methylphenyl)-3-methyl-4-nitrobenzamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of benzamides and has been found to exhibit interesting biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(4-iodo-2-methylphenyl)-3-methyl-4-nitrobenzamide is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes involved in cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits interesting biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in certain cancer cell lines. Additionally, it has been shown to inhibit the growth of certain bacteria.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-iodo-2-methylphenyl)-3-methyl-4-nitrobenzamide in lab experiments is its potential as an anticancer agent. Additionally, its fluorescent properties make it a useful tool in imaging studies. However, one of the limitations is that its mechanism of action is not fully understood, making it difficult to predict its effects in certain experimental settings.

Future Directions

There are several potential future directions for research involving N-(4-iodo-2-methylphenyl)-3-methyl-4-nitrobenzamide. These include further investigation of its potential as an anticancer agent, as well as its use as a fluorescent probe in imaging studies. Additionally, further studies are needed to elucidate its mechanism of action, which could provide insight into its potential therapeutic applications.

Synthesis Methods

The synthesis of N-(4-iodo-2-methylphenyl)-3-methyl-4-nitrobenzamide involves the reaction between 4-iodo-2-methylaniline and 3-methyl-4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified by column chromatography to obtain a pure product.

Scientific Research Applications

N-(4-iodo-2-methylphenyl)-3-methyl-4-nitrobenzamide has been studied for its potential applications in scientific research. It has been found to exhibit activity against certain cancer cell lines, making it a potential candidate for further investigation as an anticancer agent. Additionally, it has been studied for its potential use as a fluorescent probe in imaging studies.

Properties

IUPAC Name

N-(4-iodo-2-methylphenyl)-3-methyl-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13IN2O3/c1-9-8-12(16)4-5-13(9)17-15(19)11-3-6-14(18(20)21)10(2)7-11/h3-8H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTQUQQQFJIWNJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=C(C=C(C=C2)I)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13IN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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